2-Isopropyl-5-methylcyclohexyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-methylcyclohexyl acrylate is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-Isopropyl-5-methylcyclohexyl acrylate can be achieved through several methods. One common method involves the esterification of 2-Propenoic acid with 5-methyl-2-(1-methylethyl)cyclohexanol . This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. Industrial production methods often involve large-scale esterification processes using similar reaction conditions .
Analyse Chemischer Reaktionen
2-Isopropyl-5-methylcyclohexyl acrylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-methylcyclohexyl acrylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl acrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form polymer chains . This process is initiated by the presence of initiators such as peroxides or azo compounds .
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-5-methylcyclohexyl acrylate can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar structure but differs in the position of the methyl group, which affects its reactivity and applications.
2-Propenoic acid, 2-methyl-, cyclohexyl ester: This compound has a cyclohexyl group instead of the isopropyl group, leading to differences in physical and chemical properties.
Menthyl 2-methyl butyrate: This compound has a similar ester structure but with a different acid component, resulting in distinct applications and properties.
Eigenschaften
CAS-Nummer |
82277-50-7 |
---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylcyclohexyl) prop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
XJBRSZAYOKVFRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C=C)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.